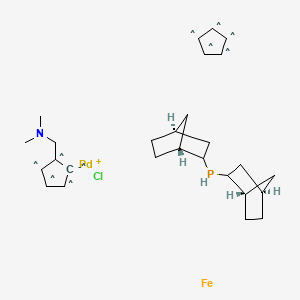

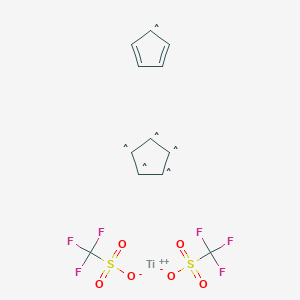

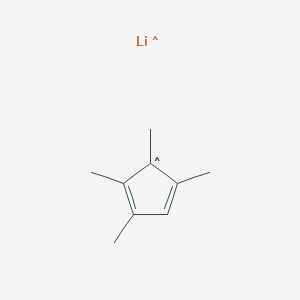

Lithium tetramethylcyclopentadienide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

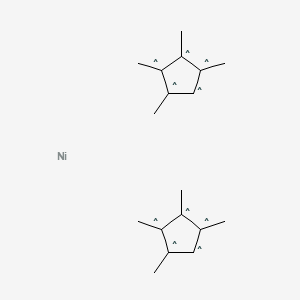

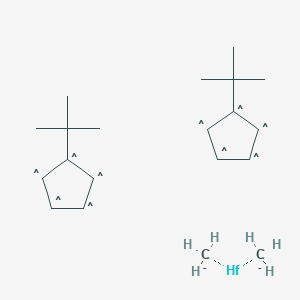

Lithium tetramethylcyclopentadienide is an organolithium compound with the chemical formula LiC₅H(CH₃)₄. It is a derivative of cyclopentadienide, where the hydrogen atoms on the cyclopentadienyl ring are replaced by methyl groups. This compound is known for its reactivity and is used as a reagent in various chemical syntheses.

作用機序

Target of Action

Lithium Tetramethylcyclopentadienide, also known as MFCD00269824, is an organolithium reagent Lithium, in general, is known to interact with several enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .

Mode of Action

The exact mechanisms of action of lithium are unclear . It is known that lithium decreases presynaptic dopamine activity and inactivates postsynaptic g protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium affects several biochemical pathways. It has a multitude of potentially therapeutic effects on excitotoxic neurotransmission pathways that cause cellular damage and decreased resilience in bipolar disorder . It also impacts the dopamine and glutamate pathways . Lithium administration alters the functionality of the subunits of the dopamine associated G protein, likely correcting the dopamine dysregulation .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and its clearance could be predicted from renal function and body size of patients .

Result of Action

It is known that lithium has neuroprotective effects . It is thought to slow down and possibly repair the deterioration associated with neuroprogression in bipolar disorder .

準備方法

Synthetic Routes and Reaction Conditions

Lithium tetramethylcyclopentadienide can be synthesized through the deprotonation of tetramethylcyclopentadiene using a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C5H5(CH3)4+n-BuLi→LiC5H(CH3)4+n-BuH

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with considerations for scaling up the reaction and ensuring safety measures to handle the pyrophoric nature of the compound.

化学反応の分析

Types of Reactions

Lithium tetramethylcyclopentadienide undergoes various types of reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Reduction Reactions: It can reduce certain metal complexes, leading to the formation of new organometallic compounds.

Complex Formation: It readily forms complexes with transition metals, which are useful in catalysis and material science.

Common Reagents and Conditions

Common reagents used with this compound include halides, transition metal complexes, and other electrophiles. The reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent decomposition.

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions. For example, reactions with transition metal halides can produce metallocene complexes, which are valuable in catalysis.

科学的研究の応用

Lithium tetramethylcyclopentadienide has several applications in scientific research:

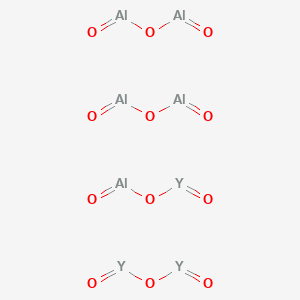

Chemistry: It is used as a ligand in the synthesis of organometallic complexes, which are important in catalysis and material science.

Biology: While not directly used in biological systems, its derivatives can be used to study metal-ligand interactions in biological molecules.

Medicine: Research into organolithium compounds can provide insights into new drug development, particularly in the design of metal-based drugs.

Industry: It is used in the production of catalysts for polymerization reactions and in the synthesis of fine chemicals.

類似化合物との比較

Similar Compounds

Lithium cyclopentadienide (LiC₅H₅): Similar in structure but without the methyl groups, making it less sterically hindered.

Lithium pentamethylcyclopentadienide (LiC₅(CH₃)₅): Contains an additional methyl group, increasing steric hindrance and altering reactivity.

Sodium tetramethylcyclopentadienide (NaC₅H(CH₃)₄): Similar in structure but with sodium instead of lithium, affecting its reactivity and solubility.

Uniqueness

Lithium tetramethylcyclopentadienide is unique due to its specific balance of steric hindrance and reactivity, making it a valuable reagent in the synthesis of organometallic complexes. Its ability to form stable complexes with a variety of transition metals sets it apart from other similar compounds.

特性

InChI |

InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQYLEJMIWEJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC1=CC(=C([C]1C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Li |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82061-21-0 |

Source

|

| Record name | Lithium tetramethylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)